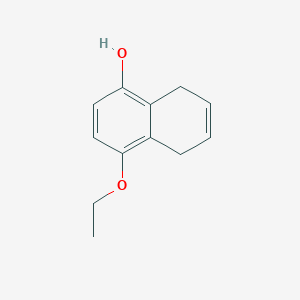
4-Ethoxy-5,8-dihydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5,8-dihydronaphthalen-1-ol is a chemical compound with the molecular formula C12H16O2 It is a derivative of naphthalene, characterized by the presence of an ethoxy group and a hydroxyl group on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5,8-dihydronaphthalen-1-ol typically involves the ethoxylation of 5,8-dihydronaphthalen-1-ol. The reaction can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions generally include heating the mixture under reflux to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5,8-dihydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding ethoxy-naphthalene derivative.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxy-5,8-dihydronaphthalen-1-one.
Reduction: Formation of 4-ethoxy-5,8-dihydronaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Scientific Research Applications
4-Ethoxy-5,8-dihydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5,8-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydronaphthalen-1-ol: Lacks the ethoxy group, making it less lipophilic.
4-Methoxy-5,8-dihydronaphthalen-1-ol: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
4-Ethoxy-1-naphthol: Similar structure but lacks the dihydro component, which can influence its chemical properties.
Uniqueness
4-Ethoxy-5,8-dihydronaphthalen-1-ol is unique due to the presence of both the ethoxy and hydroxyl groups on the naphthalene ring, which confer distinct chemical and biological properties
Properties
CAS No. |
89991-11-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-ethoxy-5,8-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C12H14O2/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-4,7-8,13H,2,5-6H2,1H3 |
InChI Key |
YLELXBUOMWNUOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2CC=CCC2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


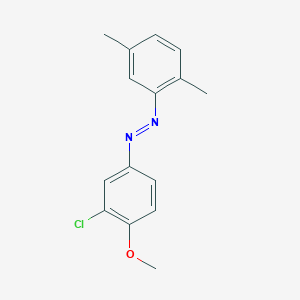
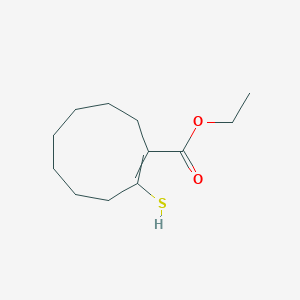
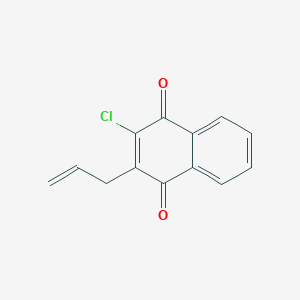
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)

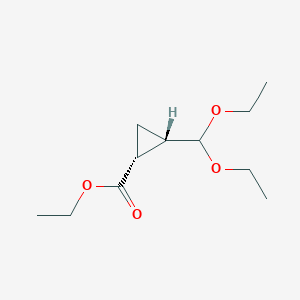
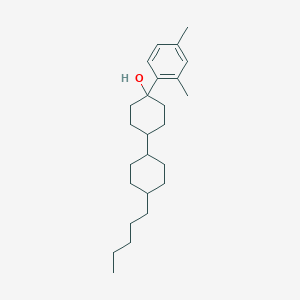
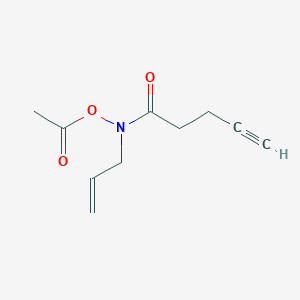

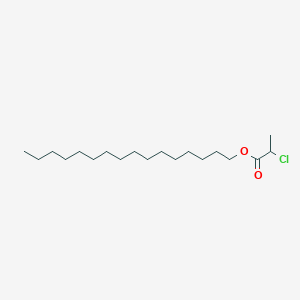
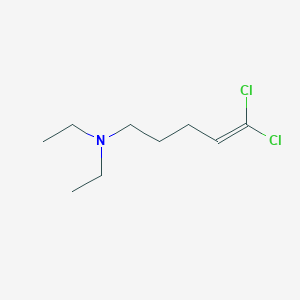
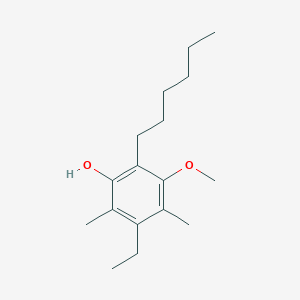
![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)

